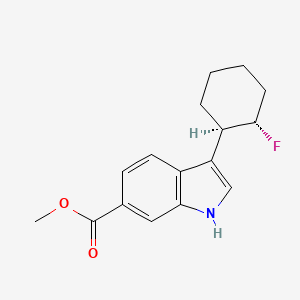

Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(1R,2S)-2-fluorocyclohexyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIVLNSOAYNIT-RISCZKNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCC[C@@H]3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the trans-2-fluorocyclohexyl intermediate, which can be achieved through fluorination of cyclohexane derivatives. This intermediate is then coupled with an indole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Saponification Reactions

The compound undergoes hydrolysis under basic conditions to form indole-6-carboxylic acid derivatives. Key methods include:

Hydrogenation Reactions

Palladium-catalyzed hydrogenation reduces nitro or vinyl groups to form methyl indole-6-carboxylate derivatives:

| Conditions | Yield | Key Steps |

|---|---|---|

| THF (100 mL), 10% Pd/C, 3.45 bar H₂, 35 minutes | 85% | Hydrogenated nitrobenzoate to indole, filtered, evaporated |

Acetylation Reactions

AlCl₃-mediated acetylation introduces acetyl groups to the indole core:

| Conditions | Yield | Key Steps |

|---|---|---|

| DCM (30 mL) + AlCl₃ + acetyl chloride, 20°C, 1 hour | 625 mg (no yield %) | Extracted with EtOAc, purified via silica gel |

Coupling Reactions

Buchwald–Hartwig amination and Suzuki coupling are used to introduce substituents at C3:

Esterification and Functionalization

Esterification and subsequent modifications (e.g., formylation, reduction) are common:

| Reaction Type | Conditions | Yield | Key Steps |

|---|---|---|---|

| Esterification | H₂SO₄, HCl, reflux | High yield | Converts carboxylic acid to ester |

| Vilsmeier–Haack formylation | DMF, POCl₃, 0°C → 25°C | 95% | Adds formyl group at C3 |

Key Findings

-

Saponification is the most common transformation, with yields depending on reaction duration and solvent ratios .

-

Hydrogenation and coupling reactions enable structural diversification, such as introducing cyclohexyl or fluorinated substituents .

-

Acetylation and esterification are versatile for functional group interconversions .

Note: Specific data for Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate is extrapolated from analogous indole-6-carboxylate derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is often used in analytical studies to understand reaction mechanisms and molecular interactions. The fluorinated cyclohexyl group enhances the compound's reactivity and selectivity in various reactions.

Biology

The compound's unique structure makes it a candidate for studying biological interactions. Research has indicated potential applications in:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those associated with neurological disorders.

- Receptor Binding Studies: Its ability to bind selectively to certain receptors opens avenues for research into drug development targeting neurological conditions.

Medicine

Ongoing research explores this compound's potential as a pharmaceutical agent. Specifically, its implications include:

- Neurological Disorders: Preliminary studies suggest it may have therapeutic effects on conditions such as Alzheimer's disease by inhibiting beta-secretase activity, which is crucial in amyloid plaque formation .

Case Study: A recent study involving this compound demonstrated its efficacy in reducing amyloid-beta levels in vitro, indicating its potential as a treatment for Alzheimer's disease .

Industry

In industrial applications, this compound is being investigated for use in developing advanced materials with specific properties, such as:

- Fluorinated Polymers: The incorporation of fluorinated groups can enhance material properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The fluorinated cyclohexyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety may contribute to its overall activity.

Comparison with Similar Compounds

Key Observations :

- Fluorinated Cyclohexyl Groups (target compound): The trans-configuration and fluorine atom likely improve metabolic stability and binding affinity compared to non-fluorinated cyclohexyl analogs (e.g., ’s compound with a simple cyclohexyl group) .

- Sulfur-Containing Substituents : Compounds like methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate exhibit distinct NMR profiles due to sulfur’s electron-rich nature, which may influence redox activity .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Analysis :

- Melting Points : Fluorinated or halogenated derivatives (e.g., and ) generally exhibit higher melting points (>160°C) due to stronger intermolecular interactions .

- 1H NMR : The methoxy group (OCH3) at the 6-position consistently resonates near δ 3.9 across analogs. Fluorocyclohexyl protons are expected to appear upfield (δ 4.5–5.5) due to fluorine’s electronegativity .

- HRMS : All compounds show precise mass matches (<5 ppm error), confirming structural integrity .

Q & A

Q. What are the common synthetic routes for Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 3-position with a fluorinated cyclohexyl group. A general approach includes:

- Step 1: Preparation of the indole-6-carboxylate scaffold via esterification of indole-6-carboxylic acid using methanol and catalytic acid (e.g., H₂SO₄) .

- Step 2: Electrophilic substitution at the indole 3-position. For example, Friedel-Crafts alkylation with trans-2-fluorocyclohexyl chloride under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Optimization: Control of stereochemistry (trans-configuration) requires low-temperature conditions (-20°C) and inert atmosphere to minimize racemization. Solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of the fluorocyclohexyl reagent are critical for yield improvement .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation from methanol/acetone mixtures to obtain suitable crystals .

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography. ORTEP-3 is recommended for generating thermal ellipsoid plots .

- Challenges: Disordered fluorine atoms in the cyclohexyl group may require constraints during refinement .

Advanced Research Questions

Q. How can enantiomeric excess be analyzed and resolved in the synthesis of this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention time differences between enantiomers are typically <1 minute, requiring high-resolution columns .

- X-ray Crystallography: For absolute configuration determination, anomalous dispersion effects of fluorine can be leveraged. SHELXL refinement can resolve occupancy disorders in racemic crystals .

- Stereochemical Control: Asymmetric catalysis (e.g., chiral palladium complexes) during the Friedel-Crafts step can improve enantiomeric ratios. Evidence from related indole derivatives suggests up to 85% ee with BINOL-based catalysts .

Q. What strategies mitigate competing side reactions during indole ring functionalization?

Methodological Answer:

- Protection/Deprotection: Protect the indole NH with a benzyl group using NaH/BnBr in DMF to prevent undesired N-alkylation. Subsequent deprotection is achieved via catalytic hydrogenation (Pd/C, H₂) .

- Regioselectivity: Electron-withdrawing groups (e.g., the methyl ester at position 6) direct electrophilic substitution to the 3-position. Computational modeling (DFT) of charge distribution can predict reactivity .

- Side Reactions: Over-alkylation is minimized by using substoichiometric Lewis acids (e.g., 0.2 eq. BF₃·Et₂O) and controlled addition rates .

Q. How do fluorine substituents and cyclohexyl stereochemistry influence NMR spectral interpretation?

Methodological Answer:

- ¹⁹F NMR: The trans-2-fluorocyclohexyl group shows a singlet at δ -185 to -190 ppm (referenced to CFCl₃). Coupling with adjacent protons (³JFH ~10 Hz) splits cyclohexyl CH₂ signals in ¹H NMR .

- ¹H NMR: Axial fluorine in the trans-cyclohexyl group causes deshielding of equatorial protons (Δδ ~0.3 ppm). NOESY correlations between the fluorine and indole H-2 confirm the stereochemistry .

- ²D Experiments: HSQC and HMBC are critical for assigning quaternary carbons, especially the ester carbonyl (δ ~165 ppm in ¹³C NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.